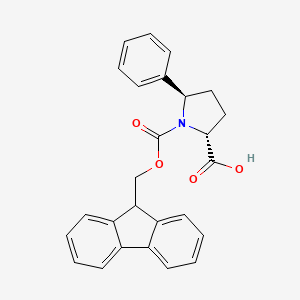
(2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 2171273-43-9 . It has a molecular weight of 413.47 . This compound is also known as Fmoc-L-β-phenylalanine, and it is an amino acid used as a building block for the synthesis of peptides and proteins.
Molecular Structure Analysis
The InChI code for this compound is1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their stereochemistry. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (413.47 ) and its InChI code, which provides information about its molecular structure . Unfortunately, the search results did not provide additional details like melting point, boiling point, or density.Scientific Research Applications
Spectroscopic Analysis and Theoretical Studies
Research involving spectroscopic analysis and theoretical approaches, such as the study conducted by Devi et al. (2018), explores the structural and thermodynamic properties of related pyrrolidine carboxylic acids using density functional theory (DFT). Such studies contribute to understanding the electronic properties and reactivity of fluorenylmethoxycarbonyl-protected compounds, which can be pivotal in designing novel materials and molecules for various scientific applications (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).
Synthesis and Resolution of Enantiopure Compounds
The work by Wright et al. (2003) showcases the resolution of similar compounds into their enantiopure states, which is crucial for creating specific chiral molecules that can have significant implications in drug development and other areas of chemical synthesis (Wright, Formaggio, Toniolo, Török, Péter, Wakselman, & Mazaleyrat, 2003).
Peptide Synthesis Applications
The Fmoc group, a common protective group for amino acids in peptide synthesis, is central to the development of synthetic methodologies for peptides and proteins. Research by Fields and Noble (2009) highlights the advances in Fmoc solid phase peptide synthesis (SPPS), which has enabled the synthesis of biologically active peptides and small proteins. This technology plays a critical role in the pharmaceutical industry and bioorganic chemistry, offering new avenues for therapeutic development (Fields & Noble, 2009).
Advanced Organic Synthesis Techniques
Further advancements in synthesis techniques utilizing fluorenylmethoxycarbonyl-protected amino acids are illustrated by studies on solid-phase synthesis and the development of new linkers for this process. For example, Bleicher et al. (2000) reported on new phenylfluorenyl-based linkers for solid-phase synthesis, offering higher acid stability and efficiency in synthesizing carboxylic acids and amines. Such innovations contribute to the efficiency and versatility of synthetic organic chemistry (Bleicher, Lutz, & Wuethrich, 2000).
Safety and Hazards
properties
IUPAC Name |
(2R,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBFSSXASHKSF-DNQXCXABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N([C@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2574174.png)
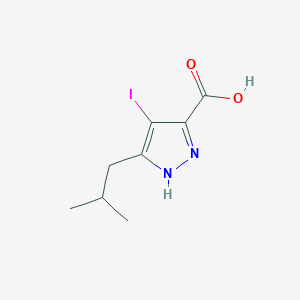

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2574179.png)
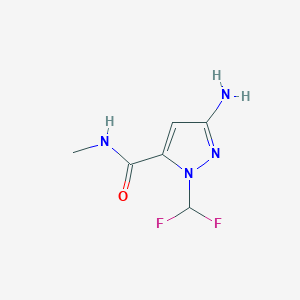
![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)
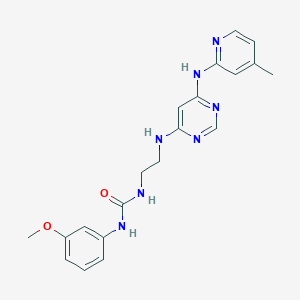


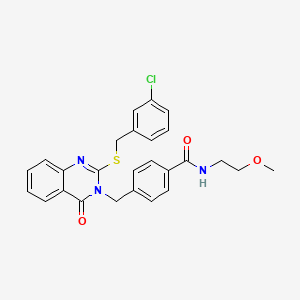
![N-(2,4-dimethylphenyl)-N'-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2574191.png)
![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2574193.png)